tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate
Description
"tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate" is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-c]pyridazine core substituted with a chlorine atom at position 3 and a tert-butyl carbamate group at position 5. The tert-butyl carbamate group enhances solubility and stability, while the chlorine atom contributes to electronic effects and binding affinity .
Synthesis of this compound likely involves multi-step reactions, including cyclization and protection/deprotection strategies. For example, analogous pyrrolopyridazine derivatives in the evidence utilize hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole), and catalysts (e.g., Pd-C) under controlled conditions . Characterization via ¹H NMR and mass spectrometry (MS) is standard to confirm regiochemistry and purity .
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5,6-dihydropyrrolo[2,3-c]pyridazine-7-carboxylate |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-8(12)13-14-9(7)15/h6H,4-5H2,1-3H3 |
InChI Key |
YMMRKQBKEVMAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NN=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate typically involves the reaction of a pyrrolo[2,3-c]pyridazine derivative with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-amino-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate.
Oxidation Products: Compounds with higher oxidation states on the nitrogen atoms.
Reduction Products: Compounds with reduced nitrogen atoms.
Hydrolysis Products: tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving pyridazine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate" with structurally or functionally related compounds from the evidence:
Key Findings:
Structural and Electronic Differences: The target compound’s pyrrolo[2,3-c]pyridazine core distinguishes it from pyrrolo[3,4-c]pyrrole (Compound 24) and pyrrolo[2,3-b]pyrazine (PB03426). The pyridazine ring provides a planar, electron-deficient system, enhancing interactions with ATP-binding pockets in kinases .
Biological Activity :
- Compound 24’s benzo-triazole carbonyl group confers potent autotaxin inhibition (IC₅₀ = 12 nM), whereas the target compound’s chloro-substituted scaffold may prioritize kinase inhibition .
- The spiro compound in demonstrates enhanced metabolic stability due to its rigid spirocyclic architecture, a feature absent in the target compound .
Solubility and Stability: The tert-butyl carbamate group in the target compound and Compound 24 improves aqueous solubility compared to non-carbamate derivatives like PB03426 . Glutathione adduct screening () suggests halogenated pyrrolopyridazines (e.g., target compound) may undergo nucleophilic displacement of chlorine, necessitating structural optimization for metabolic stability .
Research Implications and Gaps
- Substituent Effects : Chlorine enhances target affinity but may require mitigation of off-target reactivity.
- Scaffold Flexibility : The pyrrolo[2,3-c]pyridazine core offers a balance between rigidity and adaptability for drug design.
Further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling to validate hypotheses derived from structural comparisons.
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